![molecular formula C17H24O2 B1212959 1,8-Heptadecadiene-4,6-diyne-3,10-diol](/img/structure/B1212959.png)
1,8-Heptadecadiene-4,6-diyne-3,10-diol
Overview
Description
1,8-Heptadecadiene-4,6-diyne-3,10-diol is a natural product found in Panax ginseng, Aegopodium podagraria, and other organisms with data available.
Scientific Research Applications
Antitumor Properties
Seselidiol, a compound closely related to 1,8-Heptadecadiene-4,6-diyne-3,10-diol, isolated from Seseli mairei, has shown moderate cytotoxicity against tumor cells, indicating its potential in cancer research and treatment (Hu, Chang, & Lee, 1990).
Synthesis and Chemical Analysis
A study developed an enantioselective synthesis route for heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol, a compound similar to 1,8-Heptadecadiene-4,6-diyne-3,10-diol, to facilitate the synthesis of various polyacetylenes with skeletal and stereochemical variations (Kumaraswamy & Sadaiah, 2012).
Natural Occurrence and Isolation
1,8-Heptadecadiene-4,6-diyne-3,10-diol and related compounds have been isolated from various natural sources, such as water hemlock and other plants, demonstrating the diversity of this compound in nature (Wittstock et al., 1995).
Role in Resinous Sap and Traditional Varnishes
This compound was isolated from the resinous sap of Evodiopanax innovans Nakai and associated with ancient Japanese golden varnishes. It plays a role in photopolymerization and forming water-insoluble coatings, indicating its potential in material science (Terada, Tanoue, & Kishimoto, 1989).
Influence on Taste in Carrots
Studies have identified polyacetylenes, including compounds related to 1,8-Heptadecadiene-4,6-diyne-3,10-diol, as contributors to the bitter off-taste in carrots, suggesting their role in food science and sensory analysis (Czepa & Hofmann, 2004).
Potential in Diabetes Management
Heptadeca-8,16-dien-4,6-diyn-3,l0-diol, a similar compound, showed significant α-glucosidase inhibitory activity, highlighting its potential use in managing diabetes (Jiang et al., 2019).
properties
IUPAC Name |
heptadeca-1,8-dien-4,6-diyne-3,10-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVMWGREWREVQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284391 | |
Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Panaxydiol | |
CAS RN |
63910-76-9 | |
Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63910-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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